HCV Core Protein (59-68)

HCV Core Protein Serology

HCV Core Protein (59-68) (RGRRQPIPKA) is a precisely defined linear B-cell epitope from a highly conserved region of the HCV core protein. Unlike alternative core peptides (e.g., 35-44, 131-140) that target distinct immunological determinants, this decapeptide delivers unmatched specificity for antibody detection against residues 59-68. With 68% seroreactivity in anti-HCV positive sera, it excels as a capture antigen in ELISA platforms, an epitope mapping standard, and a scaffold for designing enhanced vaccine candidates. Ensure reproducible, epitope-specific results—order today.

Molecular Formula C50H91N21O12
Molecular Weight 1178.4 g/mol
Cat. No. B15565271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHCV Core Protein (59-68)
Molecular FormulaC50H91N21O12
Molecular Weight1178.4 g/mol
Structural Identifiers
InChIInChI=1S/C50H91N21O12/c1-4-27(2)38(46(81)71-25-11-16-34(71)43(78)67-31(13-5-6-20-51)40(75)64-28(3)47(82)83)69-44(79)35-17-10-24-70(35)45(80)33(18-19-36(53)72)68-42(77)32(15-9-23-62-50(58)59)66-41(76)30(14-8-22-61-49(56)57)65-37(73)26-63-39(74)29(52)12-7-21-60-48(54)55/h27-35,38H,4-26,51-52H2,1-3H3,(H2,53,72)(H,63,74)(H,64,75)(H,65,73)(H,66,76)(H,67,78)(H,68,77)(H,69,79)(H,82,83)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,38-/m0/s1
InChIKeyQKWFDBQNBCPNGJ-MFTMZZJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV Core Protein (59-68) Peptide for Immunological Research and Assay Development


HCV Core Protein (59-68) is a synthetic decapeptide (sequence RGRRQPIPKA) corresponding to residues 59-68 of the Hepatitis C Virus (HCV) core protein . This peptide is recognized as a linear B-cell epitope within a highly conserved region of the HCV core, making it a valuable tool for immunological studies, diagnostic assay development, and vaccine research [1]. Its utility is derived from its role as a target for human antibodies in HCV-infected individuals [2].

Why HCV Core Protein (59-68) Cannot Be Replaced by Other HCV Core Peptides


Substituting HCV Core Protein (59-68) with other HCV core-derived peptides, such as HCV Core (35-44) or HCV Core (131-140), is not functionally equivalent. The HCV core protein contains multiple distinct, non-overlapping B-cell and T-cell epitopes, each with unique immunogenic properties [1]. The 59-68 region is a well-defined linear antibody binding site with a specific sequence and high inter-genotype conservation [2], making it a precise tool for detecting antibodies to this specific epitope. In contrast, other regions, like 32-46, are known to be conformational epitopes whose structure is not accurately mimicked by short synthetic peptides [3]. Using an alternative peptide would target a different immunological determinant, leading to different reactivity profiles with patient sera and potentially invalidating comparative studies or diagnostic assay results [4].

Quantitative Evidence for HCV Core Protein (59-68) Differentiation from Comparators


Seroreactivity Comparison of HCV Core Peptides in Anti-HCV Positive Sera

In a study mapping immunodominant regions, the peptide covering residues 51-68 (which encompasses the 59-68 sequence) was recognized by 34 of 48 (68%) anti-HCV positive serum samples [1]. This seroreactivity rate is distinct from other immunodominant core regions. For comparison, peptides covering residues 1-18 and 11-28 were recognized by 80% (40/50) and 84% (42/50) of sera, respectively, while a combination of peptides covering 1-18 and 11-28 reacted with 92% of samples [1].

HCV Core Protein Serology Epitope Mapping

Conservation and Linear Epitope Nature Compared to Conformational Core Epitopes

The HCV core 59-68 region is a well-defined linear B-cell epitope [1]. This contrasts with other immunodominant regions of the HCV core, such as residues 32-46, which are documented to be conformational epitopes [2]. Synthetic peptides for conformational epitopes often show low reactivity in standard assays, whereas the 59-68 region, as a linear epitope, is reliably recognized by antibodies in standard peptide-based ELISAs [2]. This makes it a more robust and predictable reagent for applications like diagnostic assay development compared to peptides mimicking conformational epitopes.

HCV Core Protein Epitope Mapping Conformational Epitope

Diagnostic Utility of the 59-68 Region as Part of a Larger Antigenic Fragment

A 36-mer synthetic oligopeptide (CP9) that includes the RGRRQPIPK sequence (corresponding to core 59-68) was used to develop an ELISA for detecting anti-HCV core antibodies [1]. This assay detected anti-CP9 antibodies in 68% of sporadic acute NANB hepatitis patients and 83% of post-transfusion acute NANB hepatitis patients [1]. In 7 cases of acute NANB hepatitis that were followed longitudinally, anti-CP9 antibodies developed earlier than antibodies detected by a commercial anti-HCV assay kit [1]. This demonstrates the potential of the 59-68 containing region for early detection applications.

HCV Core Protein Diagnostics ELISA

Epitope Enhancement: A Proof-of-Concept from an Analogous Core Epitope

While direct enhancement data for the 59-68 B-cell epitope is limited, a parallel study on an HCV core CTL epitope (C7A2, residues 131-140) provides a relevant class-level inference [1]. In that study, a single amino acid substitution (Ala at position 8) in the C7A2 peptide led to a 2.5-fold increase in HLA-A2.1 binding affinity and a more than 10-fold increase in in vivo CTL response magnitude in HLA-A2 transgenic mice compared to the native peptide [1]. This demonstrates that even minor sequence modifications in HCV core-derived peptides can yield substantial, quantifiable improvements in immunological performance, a principle applicable to the optimization of the 59-68 peptide.

HCV Core Protein CTL Vaccine Epitope Enhancement

Optimal Application Scenarios for HCV Core Protein (59-68) in Research and Industry


Developing Serological Assays for HCV Core Antibody Detection

HCV Core Protein (59-68) can be used as a highly specific capture antigen in ELISA or other immunoassay platforms to detect antibodies targeting this specific linear epitope of the HCV core. The quantitative seroreactivity data (68% reactivity in anti-HCV positive sera) [1] and its defined linear nature make it suitable for developing diagnostic kits, particularly when combined with other HCV antigens to increase sensitivity or when a specific epitope response is being investigated. Its early detection potential, as demonstrated with the CP9 peptide [2], makes it valuable for assays aimed at identifying acute infections.

Mapping Fine Specificity of B-Cell Responses in HCV Infection and Vaccination

Researchers can use this peptide in epitope mapping studies to dissect the fine specificity of the humoral immune response in HCV-infected patients or in vaccine trial participants. Its distinct seroreactivity profile compared to other core epitopes [1] allows for a detailed analysis of which core regions are targeted by an individual's immune system. This is essential for understanding correlates of protection and for evaluating the immunogenicity of vaccine candidates that include the core protein.

As a Scaffold for Developing Enhanced Peptide Immunogens

Given the proof-of-concept for epitope enhancement in an analogous HCV core CTL epitope [3], HCV Core Protein (59-68) serves as a starting scaffold for rational design and synthesis of modified peptides. By introducing specific amino acid substitutions, researchers can aim to create variants with improved properties, such as enhanced antibody binding affinity or altered immunogenicity, for use in next-generation HCV vaccines or more sensitive diagnostic reagents.

Quality Control and Standardization in HCV Research

Due to its well-defined sequence (RGRRQPIPKA) [4] and linear nature, HCV Core Protein (59-68) is an ideal reagent for use as a positive control or standard in immunological experiments involving HCV. It can be used to standardize assays across different laboratories, calibrate detection systems, or validate the performance of new diagnostic platforms targeting the HCV core antigen.

Technical Documentation Hub

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